(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate
Description
“(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a pyridin-2-ylthio substituent at the 3-position and a tert-butyl carboxylate group at the 1-position of the pyrrolidine ring. Key identifiers include CAS registry numbers (e.g., AKOS024463234) and synonyms such as “tert-butyl (3R)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate” . While the provided evidence lacks explicit physicochemical data (e.g., melting point, solubility), its molecular structure suggests moderate lipophilicity due to the tert-butyl group and polarizability from the pyridine-thioether moiety .
Properties
IUPAC Name |
tert-butyl (3R)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-7-11(10-16)19-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBLJARRVUJNIE-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution of a pyridine-2-thiol with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of ®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the ester group, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Functionalized Pyrrolidines: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its unique structure allows for the investigation of protein-ligand interactions.
Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylthio group can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine ring provides steric bulk that influences binding affinity and selectivity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyridine-pyrrolidine derivatives cataloged in literature. Below is a comparative analysis based on molecular features, substituents, and commercial data from the provided evidence:
Table 1: Structural and Commercial Comparison of Selected Pyridine-Pyrrolidine Derivatives
Key Observations:
Structural Variations :
- Substituent Diversity : The target compound’s pyridin-2-ylthio group contrasts with oxygen-linked pyridine moieties (e.g., 2-methoxy-5-methylpyridine in or 6-iodo-3-methoxypyridine in ). Sulfur’s larger atomic radius and lower electronegativity may enhance nucleophilic reactivity compared to ether analogs .
- Steric and Electronic Effects : The tert-butyl carboxylate group is conserved across multiple compounds, providing steric bulk and stability. However, dicarboxylate derivatives (e.g., (±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate) exhibit higher molecular weights (354.83 vs. ~292–282 g/mol) due to additional ester groups .
Commercial Availability: Similar compounds are typically sold in 1g, 5g, and 25g quantities, with prices ranging from $400–$4800 depending on scale .
Functional Group Impact :
- Thioether vs. Ether : The thioether linkage in the target compound may confer distinct redox properties (e.g., susceptibility to oxidation) compared to ether-linked analogs, which are more resistant to such reactions .
- Halogenated Derivatives : Iodo- or chloro-substituted pyridines (e.g., 6-iodo-3-methoxypyridine ) are often used in cross-coupling reactions, whereas the target compound’s sulfur group may favor nucleophilic aromatic substitution.
Biological Activity
(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring, a pyridin-2-ylthio group, and a tert-butyl ester, which contribute to its interaction with various biological targets.
The molecular formula of (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is C₁₄H₂₀N₂O₂S, with a molecular weight of 288.39 g/mol. The structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂S |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | tert-butyl (3R)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridin-2-ylthio group can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine ring provides steric bulk that influences binding affinity and selectivity. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Enzyme Inhibition
Research indicates that (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate may act as an enzyme inhibitor. The interaction between the pyridin-2-ylthio group and specific enzymes can modulate their activity, potentially influencing metabolic pathways and providing therapeutic effects .
Receptor Interaction
The compound may also bind to specific receptors, altering signaling pathways that could lead to various biological responses. This receptor interaction is crucial for understanding the therapeutic potential of the compound in treating diseases .
Research Findings
Recent studies have explored the biological potential of (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate in various contexts:
- Antiviral Activity : A study demonstrated that derivatives of similar compounds exhibit antiviral properties against several viruses, suggesting that this compound may share similar capabilities .
- Cytotoxicity : The compound's cytotoxicity has been evaluated in vitro, revealing significant effects on cell viability at varying concentrations. Lower concentrations showed minimal cytotoxicity, indicating a favorable therapeutic index .
- Mechanistic Studies : Detailed mechanistic studies have shown that the binding affinity of the compound to target enzymes can be influenced by structural modifications, which may enhance its inhibitory effects .
Case Studies
Several case studies have highlighted the potential applications of (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate:
- Case Study 1 : A study on enzyme inhibition revealed that modifications to the pyridin-2-ylthio group significantly enhanced inhibitory activity against specific metabolic enzymes involved in drug metabolism.
- Case Study 2 : In receptor binding assays, (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate exhibited promising results as a potential modulator for receptors involved in neurodegenerative diseases.
Q & A
Q. Advanced
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction rates .
- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
- Temperature control : Reactions at 0–20°C minimize side reactions like oxidation .
- Purification : Flash column chromatography (hexane/EtOAc gradients) or recrystallization enhances purity .
What analytical techniques are critical for confirming the enantiomeric purity of this compound?
Q. Advanced
- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers.
- NMR with chiral shift reagents : Europium-based reagents induce splitting in spectra for enantiomeric differentiation.
- Optical rotation : Compare measured [α]D values with literature data .
How do researchers resolve contradictions in reported physicochemical data (e.g., melting points, logP)?
Q. Advanced
- Cross-validation : Use multiple methods (e.g., DSC for melting points vs. capillary tube measurements).
- Purity assessment : Analyze via elemental analysis or HPLC to rule out impurities skewing data.
- Standardized protocols : Adopt OECD guidelines for logP determination to ensure reproducibility .
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency measures : Access to eyewash stations and ethanol for solvent exposure .
What strategies are effective for introducing functional group modifications at the pyrrolidine ring?
Q. Advanced
- Sulfonylation : React with sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) to introduce sulfonate groups .
- Alkylation : Use alkyl halides under basic conditions (e.g., NaH in THF) .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the pyridine moiety .
How does the Boc protection influence the reactivity of the pyrrolidine nitrogen in subsequent steps?
Advanced
The Boc group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
